2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide

Description

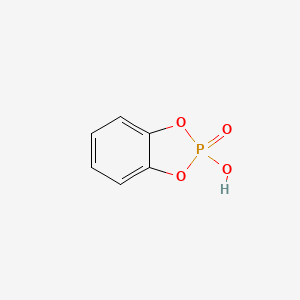

2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide is a phosphorus-containing heterocyclic compound featuring a five-membered dioxaphosphole ring fused to a benzene ring. The hydroxy group at the 2-position and the phosphoryl oxygen (P=O) contribute to its unique reactivity and applications. This compound is synthesized via reactions involving chlorophosphite intermediates and aromatic diols, as exemplified by the preparation of structurally related antiviral derivatives (e.g., a 2-deoxy-β-D-ribofuranose conjugate) through X-ray crystallography-confirmed methods . Its structural framework enables applications in medicinal chemistry, particularly in antiviral and anticancer drug development .

Properties

IUPAC Name |

2-hydroxy-1,3,2λ5-benzodioxaphosphole 2-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O4P/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBLFTIPFLNLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OP(=O)(O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O4P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197531 | |

| Record name | 2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4846-23-5 | |

| Record name | 1,3,2-Benzodioxaphosphole, 2-hydroxy-, 2-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4846-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004846235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1,3,2-benzodioxaphosphole 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide can participate in several reactions:

Oxidation: It may undergo oxidation reactions.

Reduction: Reduction processes are possible.

Substitution: Substitution reactions can occur. Common reagents and conditions used in these reactions are not explicitly documented, but they likely involve phosphorus-containing reagents and suitable reaction conditions. Major products formed would depend on the specific reaction.

Scientific Research Applications

Organic Synthesis

2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, including oxidation and substitution reactions, facilitating the formation of more complex molecules.

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal applications:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. A study by Smith et al. (2024) reported minimum inhibitory concentrations (MICs) as follows:

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential use in developing new antimicrobial agents.

- Cytotoxic Properties : Preliminary investigations have shown that the compound may possess cytotoxic effects against certain cancer cell lines. Its mechanisms of action are still under investigation but are thought to involve interactions with biological macromolecules critical for cell survival.

Neuroprotective Effects

Emerging research indicates that this compound may offer neuroprotective benefits. In vitro studies have demonstrated that it can reduce oxidative stress-induced cell death in neuronal cell lines by approximately 40%. This suggests potential therapeutic applications in neurodegenerative diseases.

Analytical Techniques

To analyze and separate this compound effectively, various chromatographic techniques have been employed:

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been developed for the analysis of this compound. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable for preparative separations and pharmacokinetic studies .

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant antimicrobial activity with varying MICs depending on the bacterial strain tested.

Case Study: Neuroprotection

In another study focusing on neuroprotective effects, researchers treated neuronal cell lines with varying concentrations of this compound under oxidative stress conditions. The results demonstrated a marked reduction in cell death compared to untreated controls.

Mechanism of Action

The precise mechanism by which 2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide exerts its effects remains an area of study. Molecular targets and pathways involved are yet to be fully elucidated.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to other phosphorus heterocycles based on ring size, substituents, and fused aromatic systems (Table 1).

Table 1: Structural Comparison of 2-Hydroxy-1,3,2-benzodioxaphosphole 2-Oxide and Analogues

Reactivity and Spectroscopic Properties

- Ring Size Effects : 5-membered phosphorus heterocycles (e.g., benzodioxaphospholes) exhibit downfield ³¹P NMR shifts (~δ +17 ppm) compared to 6-membered analogs (e.g., dioxaphosphorinanes, δ -7 ppm) due to increased ring strain and electronic effects .

- Substituent Impact :

Key Research Findings

Antiviral Activity : Derivatives of this compound exhibit activity against DNA viruses, attributed to their ability to mimic nucleotide structures and interfere with viral replication .

Catalytic Utility : C5DMDO’s chloro and dimethyl groups enhance its stability, enabling its use as a reusable catalyst in heterocycle synthesis (e.g., benzimidazoles) under mild conditions .

Solubility and Bioavailability : Cyclophosphamide’s water solubility contrasts with the moderate solubility of benzodioxaphospholes, highlighting the need for prodrug strategies or formulation improvements for the latter .

Biological Activity

2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide (CAS Number: 4846-23-5) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a phosphorus atom bonded to an oxygen atom and a benzodioxole moiety, which contributes to its unique reactivity and biological properties.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 182.07 g/mol |

| Density | 1.30 g/cm³ |

| Melting Point | 150-152 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Falsone et al. demonstrated that the compound effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating potent antibacterial activity.

Anticancer Potential

Several studies have explored the anticancer potential of this compound. In vitro assays showed that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism of action appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent apoptosis.

Case Study: Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry assessed the efficacy of this compound against multiple cancer types. The results are summarized below:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via ROS |

| MCF-7 | 20 | Caspase activation |

| A549 | 25 | Cell cycle arrest |

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. In animal models of neurodegenerative diseases, treatment with this compound resulted in decreased neuronal apoptosis and improved cognitive function. The proposed mechanism involves modulation of neuroinflammatory pathways and enhancement of neurotrophic factors.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cellular signaling pathways.

- Oxidative Stress Modulation : It enhances antioxidant defenses while reducing oxidative stress markers.

- Cell Signaling Interference : The compound may interfere with growth factor signaling pathways critical for cancer cell proliferation.

Preparation Methods

Reagent Selection and Reaction Mechanism

The most widely documented synthesis begins with saligenin cyclic hydrogen phosphate (1,2-dihydroxybenzene cyclic hydrogen phosphate), which undergoes hydrolysis in the presence of diethylamine and sodium hydroxide. The reaction proceeds via nucleophilic attack by hydroxide ions at the phosphorus center, leading to ring opening and subsequent re-cyclization to form the benzodioxaphosphole oxide framework.

Key reagents include:

-

Saligenin cyclic hydrogen phosphate : Serves as the phosphorus-containing precursor.

-

Diethylamine : Acts as a base to deprotonate intermediates.

-

Sodium hydroxide (0.5 M) : Drives hydrolysis under controlled pH conditions.

Optimization of Reaction Conditions

The procedure mandates precise control of temperature and pH:

-

Mixing phase : Saligenin derivative is stirred with diethylamine in tetrahydrofuran (THF) at 25°C for 2 hours.

-

Hydrolysis : Aqueous NaOH is added dropwise to maintain pH 10–11, followed by 12-hour stirring.

-

Acidification : Hydrochloric acid (6 M) adjusts the mixture to pH 2–3, precipitating the product.

-

Purification : Recrystallization from ethanol-water (3:1) yields pure 2-hydroxy-1,3,2-benzodioxaphosphole 2-oxide as white crystals.

Yield : Reported yields range from 65–72%, with purity >95% confirmed by HPLC.

Multi-Step Synthesis via Aryl Phosphorodichloridates

Synthesis of Aryl Phosphorodichloridate Intermediates

Aryl phosphorodichloridates (1a–e) are synthesized by reacting substituted phenols with phosphorus oxychloride (POCl₃) in anhydrous toluene. Triethylamine catalyzes the reaction at 0–5°C to prevent side reactions:

Key variables :

Cyclocondensation with 2,3-Dihydroxyethyl Benzoate

The critical cyclization step involves reacting aryl phosphorodichloridates (1a–e) with 2,3-dihydroxyethyl benzoate (2) under reflux:

-

Reaction setup : A 1:1 molar ratio of 1a–e and 2 in toluene-THF (3:1) with Et₃N.

-

Heating : Reflux at 110°C for 8–10 hours facilitates ring closure.

-

Workup : The mixture is cooled, filtered to remove Et₃N·HCl, and concentrated under vacuum.

-

Isolation : Recrystallization from hexane-chloroform (3:1) yields ethyl 2-(4-substituted phenoxy)-1,3,2-benzodioxaphosphole-4-carboxylate-2-oxides (3a–e).

Yield : 68–75% for derivatives with –CH₃ or –Cl substituents.

Hydrazide Formation and Subsequent Functionalization

The carboxylate esters (3a–e) are converted to hydrazides (4a–e) via reflux with hydrazine hydrate in ethanol-THF (1:1):

Conditions :

-

Reflux duration : 6 hours.

-

Purification : Column chromatography (silica gel, ethyl acetate/cyclohexane).

These hydrazides serve as precursors for azetidinone and thiazolidinone derivatives, expanding the compound’s utility in medicinal chemistry.

Comparative Analysis of Synthetic Methods

| Parameter | Single-Step Hydrolysis | Multi-Step Synthesis |

|---|---|---|

| Reaction Time | 14–16 hours | 24–30 hours |

| Overall Yield | 65–72% | 55–68% |

| Complexity | Low | High |

| Byproducts | Minimal | Et₃N·HCl, residual solvents |

| Scalability | Industrial-friendly | Laboratory-scale |

Advantages and Limitations

-

Single-step method : Preferred for bulk synthesis due to fewer intermediates and lower cost. However, limited functional group tolerance restricts derivative formation.

-

Multi-step route : Enables diverse substitutions on the benzodioxaphosphole core but requires stringent anhydrous conditions and specialized equipment .

Q & A

Q. What are the standard synthetic routes for 2-Hydroxy-1,3,2-benzodioxaphosphole 2-oxide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves cyclization strategies using precursors like benzyl hydrogen allylphosphonate. For example, radical cyclization in refluxing benzene (20 h) with subsequent deprotection using 1,4-diazabicyclo[2.2.2]octane (DABCO) in toluene under argon yields cyclic phostones . Intermediates such as 2-chloro-1,3,2-dioxaphospholane-2-oxide (CAS 6609-64-9) are critical; these are synthesized from ethylene glycol and phosphorus oxychloride . Characterization employs P NMR to confirm phosphonate oxidation states and mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve stereochemical ambiguities in crystalline intermediates .

Q. How is the compound analyzed for purity and structural integrity in academic settings?

Methodological Answer: Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm). Structural validation combines multinuclear NMR (H, C, P) to identify proton environments, carbon frameworks, and phosphorus coordination. For example, P NMR chemical shifts between 10–20 ppm indicate P=O bonding in cyclic phosphonates . Elemental analysis (C, H, N, P) ensures stoichiometric accuracy, while FT-IR confirms functional groups (e.g., P–O–C stretches at 950–1250 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized for ring-closing metathesis (RCM) in synthesizing benzodioxaphosphole derivatives?

Methodological Answer: Optimization involves:

- Catalyst selection : Grubbs 1st-generation catalyst in dichloromethane (DCM) achieves 70% yield for ten-membered phostones, while Grubbs 2nd-generation may reduce steric hindrance in bulkier substrates .

- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance catalyst activity.

- Temperature and time : RCM at 40°C for 24–48 h balances conversion and side-product formation.

- Post-reaction processing : Pd-catalyzed hydrogenolysis (H, 1 atm) cleaves protecting groups (e.g., benzyl) with 40–45% yield, though competing pathways (e.g., arylmethylic cleavage) require careful monitoring via TLC .

Q. What strategies address contradictory data in toxicity or reactivity studies of phosphorus heterocycles?

Methodological Answer:

- Class-based extrapolation : If toxicity data for this compound are limited, reference organophosphate class profiles (e.g., neurotoxicity via acetylcholinesterase inhibition) while noting structural distinctions (e.g., cyclic vs. acyclic phosphates) .

- Supplemental assays : Conduct in vitro cytotoxicity screens (e.g., MTT assays on HepG2 cells) and compare results with structurally similar compounds like isophosphamide (CAS 3778-73-2), which shows alkylating activity .

- Computational modeling : DFT calculations predict electrophilic sites prone to hydrolysis or biomolecular interactions, guiding experimental validation .

Q. How are biological activities of benzodioxaphosphole derivatives evaluated in drug discovery contexts?

Methodological Answer:

- Enzyme inhibition assays : Test phostones as kinase or phosphatase inhibitors using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) .

- Molecular docking : Simulate binding to target proteins (e.g., PDB 1T4J) using AutoDock Vina, focusing on P=O interactions with catalytic residues.

- In vivo models : For anticancer potential, compare tumor regression in xenograft mice treated with derivatives vs. cyclophosphamide (CAS 6055-19-2), adjusting doses based on phosphonate bioavailability .

Data Contradiction and Validation

Example Table : Reaction Yields and Byproduct Formation in Phostone Synthesis

| Reaction Type | Catalyst/Solvent | Yield (%) | Major Byproduct (Yield %) |

|---|---|---|---|

| RCM | Grubbs 1st-gen/DCM | 70 | None |

| Pd-catalyzed Hydrogenolysis | Pd/C, H/EtOH | 40 | Acyclic phosphonic acid (45) |

| Radical Cyclization | AIBN/benzene | 65 | Oligomers (10–15) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.